Dimethyl-1,3-thiazole-5-sulfonyl fluoride
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Overview
Description
Dimethyl-1,3-thiazole-5-sulfonyl fluoride is a chemical compound with the molecular formula C₅H₆FNO₂S₂ It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-1,3-thiazole-5-sulfonyl fluoride typically involves the reaction of thiazole derivatives with sulfonyl fluoride reagents. One common method involves the reaction of 2,4-dimethylthiazole with sulfonyl fluoride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while minimizing the risk of side reactions and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-1,3-thiazole-5-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols or thioethers.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, and under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize the thiazole ring.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Thiols and Thioethers: Formed from reduction reactions.
Scientific Research Applications
Dimethyl-1,3-thiazole-5-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: Employed in the study of enzyme inhibition, as the sulfonyl fluoride group can act as an irreversible inhibitor of serine proteases.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of dimethyl-1,3-thiazole-5-sulfonyl fluoride involves the formation of a covalent bond between the sulfonyl fluoride group and the active site of target enzymes. This covalent modification leads to the irreversible inhibition of enzyme activity. The compound primarily targets serine proteases, where it reacts with the serine residue in the active site, forming a stable sulfonyl-enzyme complex.
Comparison with Similar Compounds
Dimethyl-1,3-thiazole-5-sulfonyl fluoride can be compared with other sulfonyl fluoride derivatives and thiazole-based compounds:
Sulfonyl Fluoride Derivatives: Similar compounds include trifluoromethanesulfonyl fluoride and methanesulfonyl fluoride. These compounds also act as enzyme inhibitors but differ in their reactivity and specificity.
Thiazole-Based Compounds: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure but differ in their functional groups and applications. This compound is unique due to the presence of both the dimethyl and sulfonyl fluoride groups, which confer distinct reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool in organic synthesis, enzyme inhibition studies, and the development of new pharmaceuticals.
Biological Activity
Dimethyl-1,3-thiazole-5-sulfonyl fluoride is a heterocyclic compound notable for its structural features, including a thiazole ring and a sulfonyl fluoride group. This compound has garnered attention in various fields due to its potential biological activities, particularly in enzyme inhibition and antimicrobial properties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound consists of:
- A thiazole ring that includes sulfur and nitrogen atoms.
- Two methyl groups attached to the thiazole ring.
- A sulfonyl fluoride group that enhances reactivity towards nucleophiles.
The sulfonyl fluoride group is particularly significant as it allows for covalent bonding with various biological molecules, making it a useful tool in biochemical research and drug development.
The biological activity of this compound primarily stems from its ability to interact with nucleophilic sites in enzymes. The sulfonyl fluoride group can form covalent bonds with amino acid residues, leading to enzyme inhibition. This property is crucial for studying enzyme mechanisms and developing inhibitors for therapeutic applications .
Enzyme Inhibition
The sulfonyl fluoride group’s reactivity allows this compound to act as an enzyme inhibitor. For instance:
- It has been noted that compounds with similar structures can inhibit key enzymes involved in bacterial DNA replication and metabolism .
Case Studies
- Anticonvulsant Properties : Some thiazole derivatives have been studied for their anticonvulsant effects, suggesting potential applications in treating epilepsy.
- Enzyme Interaction Studies : Investigations into enzyme interactions have shown that compounds like this compound can effectively inhibit enzymes through covalent modification, impacting their activity and stability .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity | Key Findings |
---|---|---|---|
This compound | Thiazole derivative | Antimicrobial, Enzyme inhibitor | High reactivity towards nucleophiles; potential for enzyme inhibition |
2-Methyl-1,3-thiazole-5-sulfonamide | Thiazole derivative | Antibacterial | Effective against S. aureus with MIC values < 3 μg/mL |
2-Methyl-1,3-thiazole-5-sulfonic acid | Thiazole derivative | Antimicrobial | More soluble; lower reactivity compared to sulfonyl fluoride |
Properties
Molecular Formula |
C5H6FNO2S2 |
---|---|
Molecular Weight |
195.2 g/mol |
IUPAC Name |
2,4-dimethyl-1,3-thiazole-5-sulfonyl fluoride |
InChI |
InChI=1S/C5H6FNO2S2/c1-3-5(11(6,8)9)10-4(2)7-3/h1-2H3 |
InChI Key |
DCCUPDUVLWBVSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)S(=O)(=O)F |
Origin of Product |
United States |
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